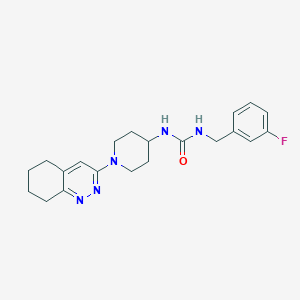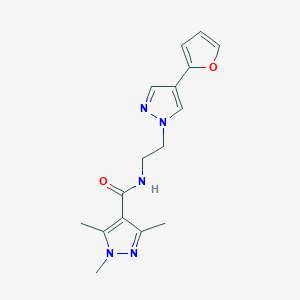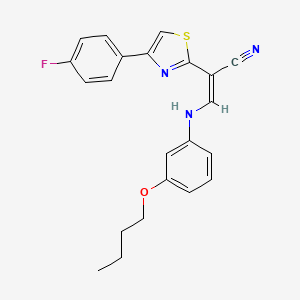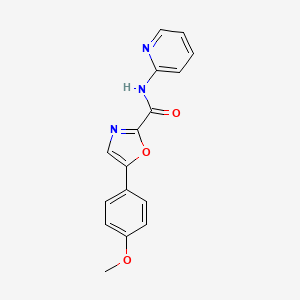![molecular formula C18H13N5O4 B2917609 2-(4-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034348-03-1](/img/structure/B2917609.png)
2-(4-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The [1,2,4]triazolo[4,3-a]pyrazine core is a nitrogen-containing heterocyclic moiety found in various biologically active compounds . Compounds with this core have been synthesized as potential antiviral, antimicrobial, and anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives often involves aromatic nucleophilic substitution reactions . For example, one method involves the reaction of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyrazine derivatives can be analyzed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrazine derivatives are diverse and depend on the specific substituents present on the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyrazine derivatives can be determined using techniques such as melting point determination, nuclear magnetic resonance spectroscopy, and infrared spectroscopy .Aplicaciones Científicas De Investigación
Anticancer Activity
Triazolopyrazine derivatives have been investigated for their potential as anticancer agents. A study published in RSC Publishing reported that a set of triazolopyrazine derivatives demonstrated cytotoxic activity comparable to doxorubicin, a reference anticancer drug .
Antiepileptic Application
Compounds containing 1,2,4-triazines derivatives, which are structurally related to triazolopyrazines, have been found to have antiepileptic properties. An example is Lamotrigine, which is used as an anti-epileptic drug .
Antimicrobial Activity
Fused 1,2,4-triazines, which share a similar structure with triazolopyrazines, have shown antimicrobial activities. This suggests that triazolopyrazine derivatives could also be explored for their antimicrobial potential .
Antiviral Properties
Derivatives of 1,2,4-triazines have been identified with antiviral activities. Given the structural similarity, triazolopyrazine derivatives may also hold promise in antiviral research .
Antimycobacterial Effects
The structural cousins of triazolopyrazines, 1,2,4-triazines, have been utilized for their antimycobacterial effects. This opens up possibilities for triazolopyrazine derivatives in treating mycobacterial infections .
Anxiolytic and Antidepressant Uses
Anxiolytic and antidepressant activities have been observed in 1,2,4-triazines derivatives. This indicates potential research avenues for triazolopyrazine derivatives in the field of mental health .
Kinase Inhibition and Antiproliferative Activities
A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized for their c-Met/VEGFR-2 kinase inhibition and antiproliferative activities against tested cell lines in vitro .
Antibacterial Activity
Novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity. This highlights another significant application area for such compounds .
Mecanismo De Acción
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth, survival, and angiogenesis, making them important targets in cancer therapy .
Mode of Action
The compound interacts with its targets by inhibiting their activities. It binds to the active sites of c-Met and VEGFR-2, blocking their signaling pathways . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. By inhibiting these kinases, it disrupts the downstream effects of these pathways, which include cell proliferation, survival, and angiogenesis . This leads to a decrease in tumor growth and metastasis .
Pharmacokinetics
Similar compounds have been shown to have satisfactory activity compared with lead compounds
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces apoptosis . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antitumor effects .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-nitrophenyl)methyl]-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O4/c24-17-16-19-22(12-13-6-8-15(9-7-13)23(26)27)18(25)21(16)11-10-20(17)14-4-2-1-3-5-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTFQPBUUYRYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC=C(C=C4)[N+](=O)[O-])C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Fluorophenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2917527.png)

![2-(1H-indol-1-yl)-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}acetamide](/img/structure/B2917529.png)

![1-(4-hydroxyphenyl)-4-(3-isopropoxypropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2917531.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2917533.png)
![2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2917535.png)




![Ethyl (2Z)-2-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B2917544.png)
![7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B2917547.png)